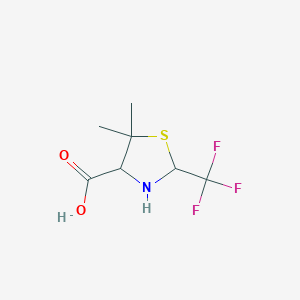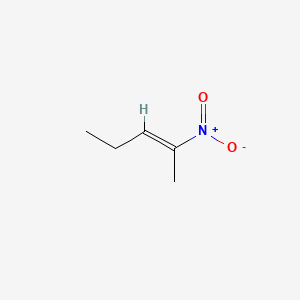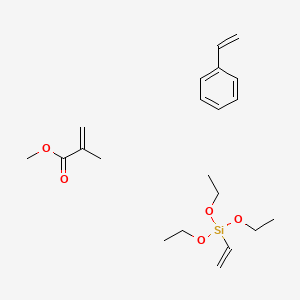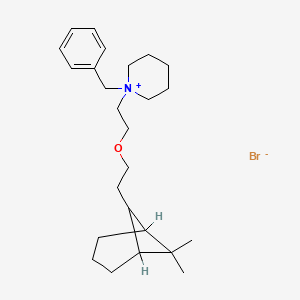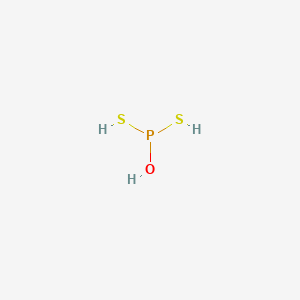
4-Ethylthiomorpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylthiomorpholin-3-one is an organic compound that belongs to the class of morpholine derivatives. This compound features a morpholine ring substituted with an ethylthio group at the 4-position and a ketone group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylthiomorpholin-3-one typically involves the reaction of morpholine with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 4-Ethylthiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
4-Ethylthiomorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of 4-Ethylthiomorpholin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways related to oxidative stress and microbial growth.
類似化合物との比較
Morpholine: A simpler analog without the ethylthio and ketone groups.
Thiomorpholine: Contains a sulfur atom in the ring but lacks the ethylthio and ketone groups.
4-Methylmorpholine: Similar structure but with a methyl group instead of an ethylthio group.
Uniqueness: 4-Ethylthiomorpholin-3-one stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity
特性
CAS番号 |
23863-12-9 |
|---|---|
分子式 |
C6H11NOS |
分子量 |
145.23 g/mol |
IUPAC名 |
4-ethylthiomorpholin-3-one |
InChI |
InChI=1S/C6H11NOS/c1-2-7-3-4-9-5-6(7)8/h2-5H2,1H3 |
InChIキー |
HEXZQEQWBJJOGC-UHFFFAOYSA-N |
正規SMILES |
CCN1CCSCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


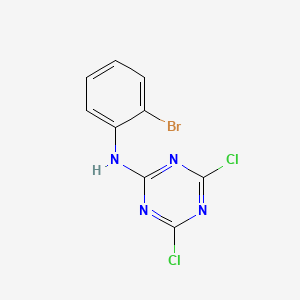

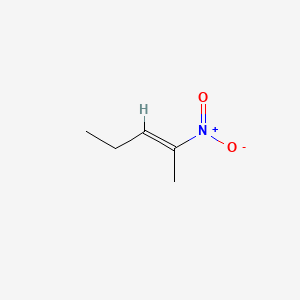

![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)

![Benzene, [(phenylmethyl)telluro]-](/img/structure/B14688001.png)
